3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
Description
This compound belongs to the oxazolidine-2,4-dione family, characterized by a five-membered heterocyclic ring containing two oxygen atoms and one nitrogen atom. The structure integrates a pyrrolidine moiety substituted with a 1,3-dimethylpyrazole-5-carbonyl group at the N1 position. This combination confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research.
Properties
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-5-10(15(2)14-8)12(19)16-4-3-9(6-16)17-11(18)7-21-13(17)20/h5,9H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBPOJJHLFDYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines under acidic or basic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors such as amino acids or their derivatives.
Introduction of the Oxazolidine-2,4-dione Moiety: This step involves the reaction of the intermediate compound with oxazolidine-2,4-dione under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core : Oxazolidine-2,4-dione.
- Substituents : Pyrrolidin-3-yl group linked to a 1,3-dimethylpyrazole-5-carbonyl moiety.
- Key Functional Groups : Carbonyl (C=O), tertiary amine (pyrrolidine), and methyl groups on pyrazole.
Analogous Compounds
Physicochemical Properties
Biological Activity
The compound 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a novel synthetic derivative that integrates a pyrazole moiety, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.5 g/mol. The structure features an oxazolidine ring, which is significant for its biological activity.
Biological Activity Overview
Recent studies highlight the following biological activities associated with the compound:
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Anti-inflammatory Activity
- The pyrazole nucleus has been extensively studied for its anti-inflammatory properties. Compounds derived from pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, derivatives similar to the target compound exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard drugs like dexamethasone .
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Antimicrobial Properties
- Research indicates that pyrazole derivatives demonstrate notable antimicrobial activity against various bacterial strains. For example, compounds with similar structures have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising results that warrant further exploration .
- Antitumor Activity
- Monoamine Oxidase Inhibition
The biological activities of 3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, thereby reducing the production of inflammatory mediators.
- Cellular Uptake and Distribution : The structural characteristics allow for efficient cellular uptake, enhancing bioavailability and efficacy against targeted cells.
Case Studies
Several case studies have documented the effects of pyrazole derivatives on various biological systems:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
